{4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the tetrazole ring. The final steps involve the benzoylation and the attachment of the 3-methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of functionalized tetrazoloquinoxalines .
Scientific Research Applications
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Indole Derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Its combination of a tetrazole ring with a quinoxaline core and additional functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H16N6O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-(3-methylanilino)tetrazolo[1,5-a]quinoxalin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C22H16N6O/c1-14-6-5-9-17(12-14)23-21-22-25-26-27-28(22)19-13-16(10-11-18(19)24-21)20(29)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24) |
InChI Key |
HOHGCNJTJPQHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=N5 |
Origin of Product |
United States |
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